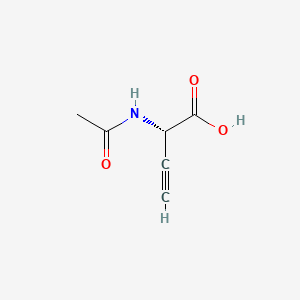

3-Butynoic acid, 2-(acetylamino)-, (S)-

Description

BenchChem offers high-quality 3-Butynoic acid, 2-(acetylamino)-, (S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Butynoic acid, 2-(acetylamino)-, (S)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

73537-08-3 |

|---|---|

Molecular Formula |

C6H7NO3 |

Molecular Weight |

141.12 g/mol |

IUPAC Name |

(2S)-2-acetamidobut-3-ynoic acid |

InChI |

InChI=1S/C6H7NO3/c1-3-5(6(9)10)7-4(2)8/h1,5H,2H3,(H,7,8)(H,9,10)/t5-/m0/s1 |

InChI Key |

LRGYRJZGUPFTQI-YFKPBYRVSA-N |

Isomeric SMILES |

CC(=O)N[C@@H](C#C)C(=O)O |

Canonical SMILES |

CC(=O)NC(C#C)C(=O)O |

Origin of Product |

United States |

Significance As a Chiral Amino Acid Derivative in Organic Synthesis

The importance of (S)-2-(Acetylamino)-3-butynoic acid in organic synthesis stems from its identity as a non-proteinogenic amino acid derivative. Chiral amino acids and their derivatives are fundamental components in the synthesis of a wide array of pharmaceuticals, agrochemicals, and biologically active molecules. The presence of the N-acetyl group and the terminal alkyne in this specific molecule further expands its utility.

N-acetylation is a common modification of amino acids that can alter their physical and biological properties. In synthetic chemistry, the acetyl group can serve as a protecting group for the amine, preventing unwanted side reactions while allowing for transformations at other parts of the molecule. creative-proteomics.comwikipedia.org This protection is crucial for maintaining the stereochemical integrity of the chiral center during synthesis.

Furthermore, the incorporation of unnatural amino acids with unique side chains, such as the propargyl group in (S)-2-(Acetylamino)-3-butynoic acid, is a powerful strategy for creating novel peptides and other complex molecules. Alkynyl amino acids are particularly valuable for their ability to participate in bioorthogonal reactions, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), which allows for the selective modification of biomolecules in complex biological environments. peptide.comiris-biotech.de This has significant implications for drug discovery, chemical biology, and materials science.

The (S)-configuration at the α-carbon is of paramount importance, as the biological activity of many chiral molecules is highly dependent on their stereochemistry. By using (S)-2-(Acetylamino)-3-butynoic acid as a starting material, chemists can introduce a specific stereocenter into a target molecule, ensuring the synthesis of the desired enantiomer.

Overview of Distinctive Structural Features and Inherent Reactivity Potential

Stereoselective Synthesis Approaches

The generation of the chiral center at the α-carbon with the desired (S)-configuration is the most critical challenge in the synthesis of (S)-2-(Acetylamino)-3-butynoic acid. Several strategies have been developed to achieve high enantiopurity, including asymmetric catalysis, enzymatic resolution, and the use of chiral auxiliaries.

Asymmetric Catalysis in Enantiopure Production

Asymmetric catalysis offers a direct and efficient route to enantiomerically enriched α-amino acids. A prominent strategy involves the catalytic asymmetric alkynylation of α-imino esters. This approach constructs the chiral center and the carbon backbone simultaneously.

In a representative method, an N-protected α-imino ester is reacted with a terminal alkyne in the presence of a chiral metal catalyst. Copper(I) complexes with chiral ligands have proven particularly effective. For the synthesis of a precursor to (S)-2-(acetylamino)-3-butynoic acid, an ethyl glyoxylate-derived N-PMP-imine (PMP = p-methoxyphenyl) can be reacted with trimethylsilylacetylene. The reaction is catalyzed by a chiral copper(I) complex, typically formed in situ from CuBr and a chiral bis(oxazoline) or phosphine (B1218219) ligand. The chiral ligand environment dictates the facial selectivity of the nucleophilic attack of the acetylide on the imine, leading to the preferential formation of the (S)-enantiomer.

The resulting product, an N-PMP protected ethyl ester of (S)-2-amino-3-butynoic acid, can then be deprotected and N-acetylated. This method is highly valued for its atom economy and the ability to generate high enantiomeric excess (ee) directly.

Table 1: Asymmetric Catalytic Alkynylation of an α-Imino Ester

| Entry | Chiral Ligand | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| 1 | (S)-Ph-BOX | Toluene | -20 | 85 | 92 |

| 2 | (R,R)-QuinoxP* | CH2Cl2 | 0 | 91 | 95 |

Data are representative examples based on analogous systems reported in the literature.

Enzymatic Resolution Techniques for Chiral Purity Enhancement

Enzymatic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method leverages the high stereoselectivity of enzymes, most commonly lipases, to selectively react with one enantiomer, allowing for the separation of both.

For the synthesis of (S)-2-(acetylamino)-3-butynoic acid, a kinetic resolution can be applied to a racemic mixture of its ester derivative. The process begins with the synthesis of racemic 2-amino-3-butynoic acid, which is then N-acetylated and esterified (e.g., to the methyl ester) to produce racemic methyl 2-(acetylamino)-3-butynoate.

This racemic ester is then subjected to enzymatic hydrolysis using a lipase (B570770), such as Candida antarctica lipase B (CALB), in a buffered aqueous solution. The enzyme selectively hydrolyzes the (R)-enantiomer of the ester to the corresponding carboxylic acid, (R)-2-(acetylamino)-3-butynoic acid. The unreacted (S)-ester, methyl (S)-2-(acetylamino)-3-butynoate, is left behind with high enantiomeric purity. The reaction is carefully monitored and stopped at approximately 50% conversion to achieve high ee for both the product and the remaining substrate. The (S)-ester can then be separated from the (R)-acid and hydrolyzed to yield the final product, (S)-2-(acetylamino)-3-butynoic acid.

Chiral Auxiliary-Mediated Strategies

The use of chiral auxiliaries is a classical and reliable method for controlling stereochemistry. nih.gov In this strategy, an achiral substrate is covalently bonded to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. nih.gov After the desired chiral center is established, the auxiliary is cleaved and can often be recovered. nih.gov

A common approach for α-amino acid synthesis involves the alkylation of a chiral glycine (B1666218) enolate equivalent. For instance, a chiral auxiliary such as a pseudoephedrine-derived amide or an Evans oxazolidinone can be attached to glycine. The resulting glycinamide (B1583983) is then deprotonated at the α-carbon using a strong base like lithium diisopropylamide (LDA) to form a chiral enolate.

This enolate is then reacted with an electrophilic source of the propargyl group. A suitable electrophile for introducing the butynyl side chain would be a propargyl halide, such as propargyl bromide. The steric hindrance provided by the chiral auxiliary directs the approach of the electrophile, leading to a highly diastereoselective alkylation. After the alkylation step, the chiral auxiliary is removed by hydrolysis, yielding (S)-2-amino-3-butynoic acid with high enantiomeric purity. The final N-acetylation with acetic anhydride (B1165640) furnishes the target compound.

Table 2: Diastereoselective Alkylation using Chiral Auxiliaries

| Chiral Auxiliary | Electrophile | Base | Diastereomeric Excess (de %) |

|---|---|---|---|

| (S)-4-benzyl-2-oxazolidinone | Propargyl Bromide | LDA | >95 |

| (1R,2S)-Pseudoephedrine | Propargyl Bromide | LiHMDS | >98 |

Data are representative examples based on analogous systems reported in the literature.

Synthesis from Key Precursors

Derivatization from 3-Butynoic Acid

An alternative synthetic route begins with the readily available achiral precursor, 3-butynoic acid. This approach involves the introduction of the amino functionality at the α-position. A classic method for this transformation is the Hell-Volhard-Zelinskii reaction. libretexts.orglibretexts.orgpressbooks.pub

First, 3-butynoic acid is treated with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) to yield 2-bromo-3-butynoic acid. libretexts.orgpressbooks.pub The α-bromo acid is a versatile intermediate. Subsequent amination via an Sₙ2 reaction with an excess of ammonia (B1221849) provides racemic 2-amino-3-butynoic acid. libretexts.orglibretexts.orgpressbooks.pub

The resulting racemic amino acid can then be resolved to obtain the desired (S)-enantiomer. A common method is fractional crystallization of diastereomeric salts formed with a chiral resolving agent. Alternatively, the racemic amino acid can be N-acetylated to give racemic 2-(acetylamino)-3-butynoic acid, which can then be subjected to the enzymatic resolution techniques described in section 2.1.2. This multi-step sequence provides a practical, albeit less direct, route to the target molecule from an inexpensive starting material.

Methodological Advancements in Enantiomeric Purity Optimization

Achieving exceptionally high enantiomeric purity is critical for the application of chiral compounds in pharmaceuticals and biological studies. mdpi.com Optimization of the synthetic methodologies described above is therefore a key area of research.

In asymmetric catalysis , the enantiomeric excess is highly dependent on the structure of the chiral ligand, the metal center, the solvent, and the reaction temperature. Screening a library of ligands is a common strategy to identify the optimal catalyst system for a specific substrate. Lowering the reaction temperature often enhances enantioselectivity, although it may decrease the reaction rate.

For enzymatic resolutions , the choice of enzyme, pH, temperature, and solvent system are crucial variables. Immobilization of the enzyme can improve its stability and reusability, making the process more cost-effective. The key to optimizing enzymatic kinetic resolution is to precisely control the reaction conversion. Stopping the reaction as close to 50% conversion as possible maximizes the enantiomeric purity of both the hydrolyzed product and the unreacted starting material.

In chiral auxiliary-mediated synthesis , the diastereoselectivity can be influenced by the choice of base, solvent, and reaction temperature during the alkylation step. Additives, such as lithium chloride, can also affect the aggregation state of the enolate and improve diastereoselectivity.

The enantiomeric purity of the final product is typically determined by analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after conversion to a suitable volatile derivative. organic-chemistry.org These methods allow for accurate quantification of the enantiomeric ratio and are essential for validating the effectiveness of the chosen synthetic strategy. organic-chemistry.org

Chemical Transformations and Reaction Pathways of S 2 Acetylamino 3 Butynoic Acid

Reactions Involving the Terminal Alkyne Moiety

The terminal alkyne group is a highly versatile functional handle that can participate in a wide array of reactions, including cycloadditions, cross-coupling reactions, and various functionalization and cyclization processes.

Exploration of Click Chemistry Reactions

The terminal alkyne of (S)-2-(acetylamino)-3-butynoic acid is an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles. The reaction proceeds under mild conditions and is tolerant of a wide range of functional groups, making it a powerful tool for bioconjugation, materials science, and drug discovery.

The general scheme for the CuAAC reaction involving (S)-2-(acetylamino)-3-butynoic acid is depicted below:

Scheme 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Role As a Chiral Building Block in Complex Molecule Construction

Integration into Peptidomimetic Scaffolds

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability against enzymatic degradation. nih.govnih.gov The incorporation of non-canonical amino acids is a key strategy in the design of peptidomimetics. mdpi.com The unique structural features of (S)-2-(acetylamino)-3-butynoic acid, particularly its rigid alkyne functionality, can be exploited to introduce conformational constraints into a peptide backbone.

The acetylenic group can serve as a rigid spacer or be used to induce specific secondary structures, such as β-turns. researchgate.net The synthesis of cyclic peptides, which are of growing interest in the pharmaceutical industry due to their stability and potency, often relies on specialized building blocks to facilitate efficient cyclization. auburn.edunih.govmonash.edu While direct examples of the use of (S)-2-(acetylamino)-3-butynoic acid in complex peptidomimetics are not extensively documented in publicly available literature, its structural relative, dehydroamino acids, are known to be valuable in synthesizing cyclic dehydropeptides. researchgate.net The alkyne moiety in (S)-2-(acetylamino)-3-butynoic acid offers a versatile handle for intramolecular cyclization reactions, potentially leading to novel cyclic peptidomimetic scaffolds.

Below is a representative table illustrating how the incorporation of a constrained amino acid can influence the conformation of a model peptide, based on data for similar constrained residues.

| Peptide Sequence | Incorporated Amino Acid | Key Dihedral Angles (φ, ψ) | Resulting Conformation |

| Ac-Ala-X-Ala-NHMe | L-Alanine | -65°, -40° | α-helix (Right-handed) |

| Ac-Ala-X-Ala-NHMe | D-Alanine | +65°, +40° | α-helix (Left-handed) |

| Ac-Ala-X-Ala-NHMe | (S)-2-(acetylamino)-3-butynoic acid (hypothetical) | Constrained due to alkyne | Potential β-turn or distorted helix |

Contribution to the Stereoselective Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous scaffolds in natural products and pharmaceuticals. mdpi.com The stereoselective synthesis of these compounds is a central goal in organic chemistry. Chiral building blocks derived from amino acids are frequently employed as starting materials to control the stereochemistry of the final heterocyclic product.

The functional groups of (S)-2-(acetylamino)-3-butynoic acid make it a promising precursor for various nitrogen-containing heterocycles. The terminal alkyne can participate in a range of chemical transformations, including cycloaddition reactions and intramolecular cyclizations. rsc.org For instance, a [3+2] cycloaddition reaction involving the alkyne could lead to the formation of five-membered heterocycles like pyrroles or pyrazoles, with the stereochemistry directed by the existing chiral center. mdpi.comnih.govresearchgate.netmdpi.com

Furthermore, intramolecular cyclization of derivatives of (S)-2-(acetylamino)-3-butynoic acid could provide access to various heterocyclic systems. nih.govresearchgate.net For example, activation of the carboxylic acid and subsequent reaction with the nitrogen atom could potentially lead to the formation of lactams. While specific examples utilizing this exact compound are not prevalent in the literature, the general strategies are well-established for similar molecules.

The following table presents representative data for the stereoselective synthesis of a nitrogen-containing heterocycle using a chiral amino acid-derived building block, illustrating the high degree of stereocontrol that can be achieved.

| Reaction Type | Chiral Precursor | Product Heterocycle | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |

| [3+2] Cycloaddition | N-alkenyl derivative of L-proline | Pyrrolizidine | >95:5 | >98% |

| Intramolecular Hydroamination | (S)-alkynyl amine | 2,5-disubstituted Pyrrolidine | 90:10 | 95% |

| Aza-Michael Addition | Chiral enoate and amine | Piperidine | >99:1 | >99% |

Utilization in the Construction of Functionalized Organic Frameworks

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. wikipedia.org The ability to functionalize the organic linkers allows for the tuning of the properties of MOFs for various applications, including catalysis, gas separation, and enantioselective recognition. The incorporation of chiral building blocks is a key strategy for creating chiral MOFs. uab.catnih.gov

Amino acids are attractive candidates for chiral linkers in MOFs due to their ready availability and diverse functionalities. nih.gov (S)-2-(acetylamino)-3-butynoic acid, with its carboxylic acid for metal coordination, a chiral center to induce asymmetry, and a reactive alkyne group for post-synthetic modification, is a theoretically excellent candidate for constructing functionalized organic frameworks. The alkyne moiety within the pores of a MOF could be used for "click" chemistry to introduce additional functionalities after the framework has been assembled.

While the direct use of (S)-2-(acetylamino)-3-butynoic acid as a linker in MOF synthesis has not been specifically reported in the surveyed literature, the general principle of using functionalized amino acids is well-established. acs.orgresearchgate.netekb.eg

The table below summarizes the properties of MOFs functionalized with different amino acid-based linkers, demonstrating the impact of the linker on the framework's characteristics.

| MOF Designation | Metal Cluster | Chiral Linker | Pore Size (Å) | Application |

| Chir-MOF-1 | Zn4O | L-Lactic Acid derivative | 8.5 | Enantioselective Separation |

| Chir-MOF-2 | Cu2 | L-Proline derivative | 12.1 | Asymmetric Catalysis |

| Chir-MOF-3 (hypothetical) | Zr6O4(OH)4 | (S)-2-(acetylamino)-3-butynoic acid | ~10 | Post-synthetic modification via alkyne |

Research Applications in Synthetic Organic Chemistry and Chemical Biology

Intermediate in Synthetic Pathways for Agriculturally Relevant Compounds

While direct evidence of (S)-2-(acetylamino)-3-butynoic acid as a key intermediate in the synthesis of commercialized agrochemicals is not extensively documented in publicly available literature, the structural motifs present in this compound are found in various classes of fungicides and herbicides. Natural and synthetic amino acid derivatives have been a fruitful source for the discovery of new crop protection agents. For instance, some fungicides act by inhibiting amino acid and protein synthesis in fungi. The development of novel fungicides is an ongoing effort to combat the emergence of resistant fungal strains. The incorporation of unique amino acid derivatives, such as those containing an acetylene (B1199291) moiety, is a strategy to create new compounds with potentially novel modes of action.

Furthermore, certain amino acid derivatives have shown herbicidal activity. Although specific examples originating from (S)-2-(acetylamino)-3-butynoic acid are not prominent, the broader class of amino acid derivatives is actively explored in the agricultural sector.

Enabling Substrate for Molecules in Medicinal Chemistry Research

The acetylene group is a recognized "privileged structure" in medicinal chemistry, appearing in a number of approved drugs and clinical candidates. Its linear geometry and ability to participate in various chemical reactions make it a valuable component in drug design. While no currently marketed drugs are directly synthesized from (S)-2-(acetylamino)-3-butynoic acid, its potential as a chiral building block in drug discovery is significant.

Unnatural amino acids are increasingly incorporated into peptide-based therapeutics to enhance their stability, selectivity, and bioactivity. The introduction of (S)-2-(acetylamino)-3-butynoic acid into a peptide sequence can confer unique conformational properties and provide a site for further chemical modification. This is particularly relevant in the development of peptide-drug conjugates (PDCs), where a cytotoxic payload is attached to a tumor-targeting peptide. cpcscientific.comrsc.org The alkyne group of (S)-2-(acetylamino)-3-butynoic acid serves as an ideal attachment point for the drug molecule, often through highly efficient "click chemistry" reactions. nih.govresearchgate.net

The synthesis of antiviral agents is another area where acetylenic amino acids could play a role. A significant number of antiviral drugs are amino acids, short peptides, or peptidomimetics. iris-biotech.denih.gov The development of novel antiviral compounds is a continuous effort to address viral resistance and emerging viral threats. The unique structural features of (S)-2-(acetylamino)-3-butynoic acid make it an attractive candidate for the synthesis of new antiviral scaffolds.

Application in Bioconjugation and Probe Development Methodologies

The most well-documented application of (S)-2-(acetylamino)-3-butynoic acid and other alkyne-containing amino acids lies in the realm of bioconjugation and the development of chemical probes. The terminal alkyne functionality is a key component of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". peptide.compeptide.com This reaction is highly efficient, specific, and can be performed under mild, aqueous conditions, making it ideal for modifying biological molecules. mdpi.com

By incorporating (S)-2-(acetylamino)-3-butynoic acid into peptides or proteins, researchers can introduce a bioorthogonal "handle" that can be selectively reacted with an azide-containing molecule. researchgate.net This strategy has been widely used to:

Label proteins and peptides with fluorescent dyes: This allows for the visualization and tracking of these biomolecules in living cells and organisms. thermofisher.com The alkyne group on the amino acid reacts with an azide-modified fluorophore to create a stable, fluorescently tagged biomolecule. nih.gov

Develop peptide-drug conjugates: As mentioned earlier, the alkyne group provides a specific site for attaching a drug molecule to a peptide, ensuring a homogenous product with a defined drug-to-peptide ratio. nih.gov

Create stapled peptides: "Stapled" peptides are conformationally constrained peptides that often exhibit enhanced biological activity and stability. The alkyne group of (S)-2-(acetylamino)-3-butynoic acid can be reacted with an azide-containing amino acid within the same peptide chain to form a stabilizing triazole bridge. nih.gov

Construct molecular probes: The alkyne group can be used to attach various reporter molecules, such as biotin (B1667282) or radioactive isotopes, to a peptide, creating probes for studying biological processes. For example, a lanthanide-chelated, azide-containing probe has been developed for detection in mass cytometry after reaction with an alkyne-modified molecule.

Below is a table summarizing the key applications of alkyne-containing amino acids in bioconjugation:

| Application | Description | Key Reaction |

| Fluorescent Labeling | Attachment of fluorescent dyes to biomolecules for imaging and tracking. | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

| Peptide-Drug Conjugates | Covalent linking of a cytotoxic drug to a targeting peptide. | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

| Stapled Peptides | Intramolecular cyclization of peptides to enhance stability and activity. | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

| Molecular Probes | Attachment of reporter molecules (e.g., biotin, radioisotopes) for detection and analysis. | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

Mechanistic Elucidation and Computational Investigations of S 2 Acetylamino 3 Butynoic Acid Reactions

Spectroscopic Analysis in Reaction Monitoring (e.g., NMR, MS, IR)

The elucidation of reaction mechanisms involving (S)-2-(acetylamino)-3-butynoic acid relies heavily on the real-time monitoring of reactants, intermediates, products, and byproducts. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are invaluable tools for this purpose, each providing unique insights into the dynamic chemical transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for monitoring reactions in solution. For reactions involving (S)-2-(acetylamino)-3-butynoic acid, ¹H and ¹³C NMR can track the disappearance of starting material signals and the appearance of product signals. For instance, the acetyl protons and the chiral proton at the C2 position of the starting material exhibit characteristic chemical shifts that can be monitored for changes in intensity over time. Two-dimensional NMR techniques, such as COSY and HSQC, can be employed to identify the structure of transient intermediates that may not be isolable. The non-invasive nature of NMR allows for in-situ monitoring without perturbing the reaction mixture.

Mass Spectrometry (MS) provides crucial information about the molecular weight of species present in a reaction mixture. Techniques like Electrospray Ionization (ESI-MS) are particularly useful for identifying charged intermediates and products in real-time. By coupling a mass spectrometer to a reaction vessel, it is possible to obtain a continuous mass spectrum of the reacting solution. This allows for the detection of short-lived intermediates and provides evidence for proposed reaction pathways. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of observed species, further aiding in their identification.

Infrared (IR) Spectroscopy , particularly when used in an in-situ setup with an Attenuated Total Reflectance (ATR) probe, can monitor changes in functional groups throughout a reaction. For reactions of (S)-2-(acetylamino)-3-butynoic acid, the characteristic stretching frequencies of the alkyne C≡C bond, the amide C=O bond, and the carboxylic acid O-H and C=O bonds can be tracked. The disappearance of the alkyne stretch, for example, would indicate its participation in the reaction. Changes in the amide and carboxyl regions can provide insights into the transformations of these functional groups.

A hypothetical data table summarizing the application of these techniques in monitoring a reaction of (S)-2-(acetylamino)-3-butynoic acid is presented below.

| Spectroscopic Technique | Key Observables for (S)-2-(acetylamino)-3-butynoic Acid | Information Gained |

| ¹H NMR | Disappearance of signals for alkyne proton, C2-proton, and acetyl protons. Appearance of new signals corresponding to the product. | Reaction kinetics, identification of major products. |

| ¹³C NMR | Changes in chemical shifts of alkyne carbons, C2, and carbonyl carbons. | Structural information on intermediates and products. |

| ESI-MS | Detection of [M+H]⁺ or [M-H]⁻ ions of starting material, intermediates, and products. | Molecular weights of species in the reaction, evidence for reaction intermediates. |

| In-situ IR (ATR) | Decrease in the intensity of the C≡C stretching band. Shifts in the C=O stretching bands of the amide and carboxylic acid. | Real-time monitoring of functional group transformations. |

Theoretical Modeling of Reaction Mechanisms (e.g., DFT Studies)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the detailed mechanisms of organic reactions. For (S)-2-(acetylamino)-3-butynoic acid, DFT studies can provide a deep understanding of reaction pathways, transition state geometries, and the energetics of various steps, complementing experimental findings.

For example, in a hypothetical addition reaction to the alkyne moiety of (S)-2-(acetylamino)-3-butynoic acid, DFT can be used to compare different possible modes of attack (e.g., syn vs. anti-addition) and to identify the lowest energy pathway. The geometry of the calculated transition states can reveal crucial information about the key bond-forming and bond-breaking events.

Furthermore, DFT can be used to investigate the role of catalysts or solvents in the reaction. By including explicit solvent molecules or a continuum solvation model in the calculations, it is possible to assess their influence on the reaction energetics and mechanism. Natural Bond Orbital (NBO) analysis can provide insights into the electronic structure of the transition states, such as charge distribution and orbital interactions, which can help to rationalize the observed reactivity.

Below is a hypothetical table summarizing the types of information that can be obtained from DFT studies on a reaction of (S)-2-(acetylamino)-3-butynoic acid.

| Computational Method | Parameter Calculated | Mechanistic Insight |

| DFT (e.g., B3LYP) | Geometries of reactants, transition states, and products. | Visualization of the reaction pathway at the molecular level. |

| DFT (e.g., B3LYP) | Reaction and activation energies. | Determination of the kinetic and thermodynamic favorability of different pathways. |

| DFT with Solvation Model | Solvation energies. | Understanding the effect of the solvent on the reaction mechanism. |

| NBO Analysis | Atomic charges, orbital occupancies. | Elucidation of electronic effects and charge transfer in the transition state. |

Future Perspectives and Emerging Research Avenues

Development of Green and Sustainable Synthetic Routes

The chemical industry's growing emphasis on sustainability is driving research into greener synthetic pathways for complex molecules like (S)-2-(acetylamino)-3-butynoic acid. Future efforts are centered on minimizing environmental impact by adhering to the principles of green chemistry.

Key strategies in this area involve the use of biocatalysis and chemoenzymatic methods. Enzymes, operating under mild aqueous conditions, offer high stereoselectivity, which is crucial for the synthesis of the (S)-enantiomer. The table below outlines potential enzymatic approaches that could be adapted for a more sustainable synthesis.

| Enzymatic Strategy | Enzyme Class | Potential Application to (S)-2-(acetylamino)-3-butynoic acid Synthesis | Green Chemistry Principle(s) Addressed |

|---|---|---|---|

| Dynamic Kinetic Resolution | Amino acid amidases, Lipases | Stereoselective hydrolysis of a racemic mixture of 2-(acetylamino)-3-butynoic acid amide or ester. | Use of Catalysis, Reduction of Derivatives |

| Asymmetric Transamination | Transaminases (ATAs) | Conversion of a keto-alkyne precursor to the corresponding chiral amine, followed by acetylation. | Use of Catalysis, Atom Economy |

| Enzymatic Acetylation | N-Acetyltransferases (NATs) | Stereoselective acetylation of a chiral 2-amino-3-butynoic acid precursor. | Use of Catalysis, Reduction of Derivatives |

Beyond biocatalysis, the development of synthetic routes from renewable feedstocks is a significant research avenue. Exploring starting materials derived from biomass could drastically reduce the carbon footprint associated with the synthesis of this compound. Furthermore, the use of safer, biodegradable solvents and the design of processes with high atom economy are central to creating a truly sustainable manufacturing process.

Exploration of Novel Reactivity Modalities and Catalyst Systems

The unique structural features of (S)-2-(acetylamino)-3-butynoic acid, namely the terminal alkyne and the N-acetylated amino acid moiety, open up a wide array of possibilities for novel chemical transformations.

The terminal alkyne is a particularly reactive handle for a variety of coupling reactions. "Click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a prime example of a highly efficient and versatile reaction that this molecule can undergo. americanchemicalsuppliers.com This allows for its conjugation to a wide range of other molecules, including biomolecules and polymers.

Transition metal catalysis offers another fertile ground for exploring new reactivity. Palladium- and copper-catalyzed cross-coupling reactions, such as the Sonogashira coupling, can be employed to further functionalize the alkyne terminus, creating more complex molecular architectures. nih.gov

Moreover, the N-acetylamino acid portion of the molecule can participate in various catalytic processes. Chiral ligands derived from this amino acid could be used in asymmetric catalysis. The development of novel catalyst systems that can selectively act on either the alkyne or the amino acid functionality, or both in a concerted fashion, is a key area of future research. The following table summarizes some of the promising reactivity modalities.

| Reactivity Modality | Catalyst System | Potential Transformation | Significance |

|---|---|---|---|

| Azide-Alkyne Cycloaddition (Click Chemistry) | Copper(I) | Formation of a triazole ring by reaction with an azide-containing molecule. | Highly efficient bioconjugation and material functionalization. iris-biotech.de |

| Sonogashira Coupling | Palladium/Copper | Carbon-carbon bond formation between the terminal alkyne and aryl or vinyl halides. | Synthesis of complex conjugated systems. nih.gov |

| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium complexes | Selective reduction of the alkyne to an alkene or alkane. | Access to a wider range of chiral building blocks. |

| Hydrothiolation | Photo-induced free-radical | Addition of thiols across the alkyne. | Formation of functionalized vinyl thioethers. iris-biotech.de |

Expansion of Building Block Utility in Materials Science and Supramolecular Chemistry

The distinct functionalities of (S)-2-(acetylamino)-3-butynoic acid make it an attractive building block for the design of advanced materials and complex supramolecular assemblies.

In materials science, the alkyne group can be used as a point of polymerization or as a site for post-polymerization modification. For instance, it can be incorporated into polyester (B1180765) or polyamide backbones to create functional polymers. nih.gov These alkyne-functionalized polymers can then be cross-linked or further modified using click chemistry to create materials with tailored properties, such as hydrogels for biomedical applications or specialized coatings. nanosoftpolymers.com The inherent chirality of the monomer can also impart chiral recognition properties to the resulting polymer.

The field of supramolecular chemistry can also benefit from this unique building block. The N-acetylamino acid structure can participate in hydrogen bonding, leading to the formation of ordered secondary structures like β-sheets when incorporated into peptides. nih.gov The interplay between these hydrogen bonding interactions and potential π-stacking of the alkyne groups could lead to the self-assembly of novel supramolecular architectures, such as nanofibers, nanotubes, or vesicles. nih.govwikipedia.org The chirality of the molecule is expected to play a crucial role in directing the handedness of these assemblies. mdpi.com

The potential applications in these fields are diverse, ranging from chiral separation media and sensors to scaffolds for tissue engineering and components for molecular electronics. The ability to precisely control the structure and function at the molecular level makes (S)-2-(acetylamino)-3-butynoic acid a highly promising component for the next generation of smart materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.